hydroxymethylidene(dimethyl)azanium;trifluoromethanesulfonate
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Overview
Description
hydroxymethylidene(dimethyl)azanium;trifluoromethanesulfonate, is a chemical compound with the empirical formula C4H8F3NO4S and a molecular weight of 223.17 g/mol . It is also known by its synonym, Hydroxydimethylmethanaminium trifluoromethanesulfonate . This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylformamidium trifluoromethanesulfonate can be synthesized through the reaction of dimethylformamide with trifluoromethanesulfonic acid . The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The reaction is as follows:
[ \text{(CH3)2NCHO} + \text{CF3SO3H} \rightarrow \text{(CH3)2NCH}^+ \text{O}^- \text{SO2CF3} ]
Industrial Production Methods
In industrial settings, the production of dimethylformamidium trifluoromethanesulfonate involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and minimize impurities. The compound is then purified through crystallization or other separation techniques to achieve the desired 97% purity .
Chemical Reactions Analysis
Types of Reactions
Dimethylformamidium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with dimethylformamidium trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols . The reactions typically occur under mild to moderate temperatures and may require the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving dimethylformamidium trifluoromethanesulfonate depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with alcohols can produce esters .
Scientific Research Applications
Dimethylformamidium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which dimethylformamidium trifluoromethanesulfonate exerts its effects involves the activation of nucleophiles through the formation of a reactive intermediate . This intermediate can then participate in various chemical reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: Similar in structure but with a methyl group instead of a dimethylformamidium group.
Ethyl trifluoromethanesulfonate: Similar in structure but with an ethyl group instead of a dimethylformamidium group.
Trifluoromethanesulfonic acid: The parent acid of the trifluoromethanesulfonate group.
Uniqueness
Dimethylformamidium trifluoromethanesulfonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its high reactivity and ability to form stable intermediates make it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
hydroxymethylidene(dimethyl)azanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.CHF3O3S/c1-4(2)3-5;2-1(3,4)8(5,6)7/h3H,1-2H3;(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNRUIGCHNLSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CO)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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